molecular formula C16H17NO4 B12532975 2-(Benzylamino)-4,5-dimethoxybenzoic acid CAS No. 676168-65-3

2-(Benzylamino)-4,5-dimethoxybenzoic acid

Cat. No.: B12532975
CAS No.: 676168-65-3
M. Wt: 287.31 g/mol
InChI Key: QJSORGMFQXIYTK-UHFFFAOYSA-N
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Description

2-(Benzylamino)-4,5-dimethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzylamino group attached to the second carbon of the benzoic acid ring, and two methoxy groups attached to the fourth and fifth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4,5-dimethoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4,5-dimethoxybenzoic acid.

    Formation of Benzylamine: Benzylamine is prepared separately by the reduction of benzyl cyanide.

    Coupling Reaction: The benzylamine is then coupled with 4,5-dimethoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzylamino)-4,5-dimethoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4,5-dimethoxybenzoic acid: Similar structure but with an aminomethyl group instead of a benzylamino group.

    2-(Benzylamino)-3,4-dimethoxybenzoic acid: Similar structure but with methoxy groups at different positions.

    2-(Benzylamino)-4,5-dihydroxybenzoic acid: Similar structure but with hydroxy groups instead of methoxy groups.

Uniqueness

2-(Benzylamino)-4,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both benzylamino and methoxy groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

CAS No.

676168-65-3

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

2-(benzylamino)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C16H17NO4/c1-20-14-8-12(16(18)19)13(9-15(14)21-2)17-10-11-6-4-3-5-7-11/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

QJSORGMFQXIYTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CC=C2)OC

Origin of Product

United States

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